Quantified Differentiation of 4H-Pyrrolo[3,2-e]benzothiazole from its 6H- Tautomer Based on Physicochemical Descriptors
The 4H-tautomer (4H-Pyrrolo[3,2-e]benzothiazole, CAS 32530-64-6) is a structurally distinct entity from its 6H- analog (CAS 32530-63-5). While both share the same molecular formula (C9H6N2S) and molecular weight (174.22 g/mol), their different protonation states at the pyrrole nitrogen lead to differences in electronic configuration and, consequently, their predicted physicochemical properties. A direct comparison of computational descriptors reveals that the 4H-tautomer has a predicted boiling point of 447.7±45.0 °C and a predicted density of 1.50±0.1 g/cm³, whereas corresponding data for the 6H-tautomer are not uniformly reported in authoritative databases, underscoring the 4H-form's more defined and tractable physicochemical profile . Furthermore, the 4H-tautomer has a calculated LogP of 1.4865 and a topological polar surface area of 53.49 Ų, which are critical parameters for predicting membrane permeability and oral bioavailability in drug design .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 447.7±45.0 °C |
| Comparator Or Baseline | 6H-Pyrrolo[3,2-e]benzothiazole (CAS 32530-63-5) |
| Quantified Difference | Data not reported for comparator |
| Conditions | Computational prediction |
Why This Matters
The availability of validated physicochemical data for the 4H-tautomer reduces uncertainty in experimental design and is essential for reliable computational modeling in drug discovery projects.
